molecular formula C15H24 B104014 alpha-Farnesene CAS No. 502-61-4

alpha-Farnesene

Cat. No.: B104014
CAS No.: 502-61-4
M. Wt: 204.35 g/mol
InChI Key: CXENHBSYCFFKJS-VDQVFBMKSA-N
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Description

Alpha-Farnesene: is a sesquiterpene, a type of hydrocarbon consisting of three isoprene units. It is commonly found in the coating of apples and other fruits, contributing to their characteristic green apple odor. This compound exists in several isomeric forms, with the (E,E)-isomer being the most prevalent in nature .

Mechanism of Action

Target of Action

Alpha-Farnesene, a sesquiterpene volatile compound, plays an important role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of this compound are the transcription factors MdMYC2 and MdERF3, which regulate this compound biosynthesis in apple fruit .

Mode of Action

This compound interacts with its targets, the transcription factors MdMYC2 and MdERF3, to regulate its own biosynthesis . Dual-luciferase assays and Y1H assays indicated that MdMYC2 and MdERF3 effectively trans-activated the MdAFS promoter . EMSAs showed that MdERF3 directly binds the DRE motif in the MdAFS promoter .

Biochemical Pathways

This compound is synthesized through the mevalonate (MVA) pathway . The MVA pathway is initiated by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which synthesizes sesquiterpenes . Farnesyl diphosphate synthase (FPS) then catalyzes the conversion of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate to form farnesyl diphosphate, the precursor of this compound .

Pharmacokinetics

Its molecular weight is 2043511 , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the production of the this compound compound itself . Overexpression of MdMYC2 and MdERF3 in apple calli markedly activated the transcript levels of MdHMGR2 and MdAFS . Furthermore, transient overexpression of MdMYC2 and MdERF3 in apple fruit significantly increased MdAFS expression and hence, this compound production .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is known to play a role in plant defense, suggesting that its production may be influenced by the presence of pests or other stressors . .

Biochemical Analysis

Biochemical Properties

Alpha-Farnesene is involved in the production of many medically and industrially important compounds including cycloartenol, nerolidol, farnesene, and valencene . It interacts with various enzymes, proteins, and other biomolecules, and these interactions play a crucial role in its biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Alpha-Farnesene can be synthesized through various methods, including the use of engineered microorganisms. For instance, the oleaginous yeast Yarrowia lipolytica has been genetically modified to produce this compound from lipid feedstocks. This process involves the overexpression of genes in the mevalonate pathway and the optimization of fermentation conditions .

Industrial Production Methods: : Industrial production of this compound often involves microbial fermentation. The yeast Saccharomyces cerevisiae and Pichia pastoris have been engineered to produce this compound by introducing genes encoding this compound synthase and optimizing cofactor regeneration pathways .

Chemical Reactions Analysis

Types of Reactions: : Alpha-Farnesene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically occurs in the presence of oxygen.

    Hydrogenation: Requires hydrogen gas and a catalyst such as palladium or platinum.

    Polymerization: Can be induced by heat or light.

Major Products

    Oxidation: Produces various oxidation products that can cause superficial scald in fruits.

    Hydrogenation: Results in the formation of more stable hydrogenated sesquiterpenes.

    Polymerization: Leads to the formation of polymerized sesquiterpenes.

Scientific Research Applications

Alpha-Farnesene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Alpha-Farnesene is part of a group of closely related sesquiterpenes, including:

This compound is unique due to its widespread occurrence in fruit coatings and its role in plant defense mechanisms.

Properties

IUPAC Name

(3E,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXENHBSYCFFKJS-VDQVFBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC=C(C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C/C=C(\C)/C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113244-64-7
Record name Farnesene homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113244-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4047202
Record name alpha-Farnesene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

260.00 to 262.00 °C. @ 760.00 mm Hg
Record name alpha-Farnesene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

502-61-4
Record name Farnesene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Farnesene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Farnesene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-FARNESENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1785CZ0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Farnesene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is alpha-farnesene and where is it found?

A1: this compound is a naturally occurring sesquiterpene hydrocarbon commonly found in various plants, including apples. It is a key volatile compound contributing to the characteristic aroma of apples and plays a role in plant defense mechanisms and attracting pollinators [, ].

Q2: What is the relationship between this compound and superficial scald in apples?

A2: this compound is highly susceptible to oxidation, leading to the formation of conjugated trienols (CTols) in apple peel [, ]. These CTols are believed to be the primary culprits in causing superficial scald, a physiological disorder affecting the appearance of stored apples [, , , ].

Q3: How does the oxidation of this compound contribute to scald development?

A3: While CTols themselves are not directly toxic, their autoxidation at warmer temperatures generates volatile compounds like 6-methyl-5-hepten-2-one (MHO) []. MHO can induce scald-like symptoms in apple peel, and tissue sensitivity to MHO increases during storage, potentially explaining the correlation between high CTol levels and scald [, ].

Q4: What strategies are used to control superficial scald in apples related to this compound?

A4: Several strategies can mitigate scald, including:

  • Diphenylamine (DPA) treatment: DPA, a postharvest treatment, effectively reduces scald incidence [, ]. It is suggested that DPA interferes with this compound oxidation, thus preventing CTol and MHO accumulation [, ].
  • 1-Methylcyclopropene (1-MCP) treatment: 1-MCP, an ethylene action inhibitor, effectively reduces superficial scald [, , , ]. 1-MCP inhibits ethylene production, which is linked to the regulation of this compound synthesis. Lower ethylene levels result in lower this compound production, subsequently reducing CTol formation and scald development [, , , ].
  • Controlled atmosphere (CA) storage: Storing apples under controlled atmosphere conditions with low oxygen and high carbon dioxide levels can effectively reduce this compound production and, consequently, scald development [, , , ].

Q5: How does ethylene regulate this compound synthesis in apples?

A5: Studies using 1-MCP, an ethylene action inhibitor, have demonstrated that inhibiting ethylene action leads to a significant reduction in this compound production in apples [, , , ]. This suggests that ethylene plays a crucial role in regulating the synthesis of this compound.

Q6: Are there genetic differences in this compound production among apple cultivars?

A6: Yes, different apple cultivars exhibit varying susceptibilities to scald, linked to differences in this compound production [, ]. For example, 'Cortland' and 'Law Rome' apples are highly susceptible and accumulate more this compound than the resistant 'Idared' cultivar [].

Q7: What is the genetic basis for the differences in this compound production in apples?

A7: The gene MdAFS1 is responsible for encoding this compound synthase in apples [, ]. Variations in the expression levels of MdAFS1 are thought to be a contributing factor to the differences in this compound production among cultivars [].

Q8: What are the characteristics of the enzyme this compound synthase?

A8: this compound synthase is an enzyme that catalyzes the synthesis of this compound from farnesyl diphosphate (FDP) []. Interestingly, apple this compound synthase shows some unique features:

  • Potassium ion (K+) dependence: Its activity is significantly enhanced by K+ [].
  • Production of multiple isomers: It can produce all four isomers of this compound, as well as beta-farnesene, from an isomeric mixture of FDP [].
  • Monoterpene synthesis: It can also synthesize monoterpenes like linalool, (Z)- and (E)-beta-ocimene, and beta-myrcene from geranyl diphosphate (GDP), though at a lower rate than this compound synthesis [].
  • Prenyltransferase activity: It exhibits prenyltransferase activity, producing this compound by coupling GDP and isoprenyl diphosphate [].

Q9: Beyond scald, what other roles does this compound play in plants?

A9: this compound serves various roles in plants beyond its contribution to scald development:

  • Defense mechanism: It is involved in plant defense against herbivores and pathogens [, ].
  • Pollinator attraction: It can attract pollinators to the plant [, , ].
  • Signaling molecule: It might act as a signaling molecule, mediating interactions between plants and other organisms [].

Q10: How is this compound detected and quantified in research settings?

A10: Several analytical techniques are employed to detect and quantify this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for separating and identifying volatile compounds, including this compound, based on their mass-to-charge ratio [, , , , , , , , ].
  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique often coupled with GC-MS for analyzing volatile compounds in the headspace of samples, including this compound in apples [, , , , , ].
  • Gas Chromatography-Electroantennographic Detection (GC-EAD): GC-EAD combines gas chromatography with electroantennography, a technique that measures the electrical responses of insect antennae to specific compounds, to identify volatile compounds that elicit responses from insects, such as this compound attracting codling moths [, , ].

Q11: What is the molecular formula, weight, and spectroscopic data of this compound?

A11:

    Q12: Can you provide the structure of this compound?

    A12: this compound is an acyclic sesquiterpene with the following structure:

    Q13: What is the significance of this compound in the context of codling moth behavior?

    A13: this compound plays a significant role in codling moth behavior, particularly in host-finding and oviposition:

    • Attraction of codling moths: Apple volatiles, particularly this compound, are known to attract codling moths [, ].
    • Stimulation of oviposition: this compound acts as an oviposition stimulant for codling moths, encouraging them to lay eggs on apples [, ].

    Q14: Are there any other organisms, besides codling moths, that are attracted to this compound?

    A15: Yes, several other insects, particularly those that utilize apples as a host plant, are attracted to this compound. For instance, studies have shown that the parasitic wasp Opius dissitus, which parasitizes leaf miners on bean plants, is also attracted to this compound along with other plant volatiles [].

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